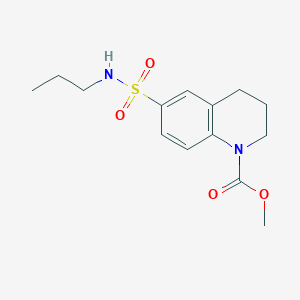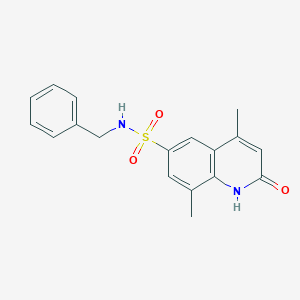![molecular formula C20H20N6O2S B15003691 N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15003691.png)
N-(4-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents attached to the core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditions For instance, the synthesis may begin with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable aldehyde to form a hydrazone intermediate This intermediate undergoes cyclization with a nitrile derivative to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: shares structural similarities with other tetrazolopyrimidines, such as:
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-5-METHYL-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H20N6O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N6O2S/c1-12-17(19(27)22-14-6-8-15(28-2)9-7-14)18(26-20(21-12)23-24-25-26)13-4-10-16(29-3)11-5-13/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25) |
InChIキー |
QQLJCBJFVVAJKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)
![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003637.png)
![2-(2-Cyanoethyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15003641.png)
![4-fluoro-N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B15003648.png)
![methyl N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}-L-valinate](/img/structure/B15003661.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15003665.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B15003669.png)

![3-[(phenylsulfonyl)methyl]-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003697.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15003701.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B15003707.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)
